molecular formula C20H21N3O2S B2653989 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide CAS No. 327038-63-1

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide

Cat. No.: B2653989
CAS No.: 327038-63-1
M. Wt: 367.47
InChI Key: QRIYZHMRKUYVQF-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide is a synthetic benzothiazole derivative intended for research use in chemical biology and drug discovery. As a member of the benzothiazole class, this compound is of significant interest in medicinal chemistry for its potential to interact with key biological targets . Benzimidazole and benzothiazole scaffolds are renowned for their broad pharmacologic activities, including anticancer properties, and are frequently investigated for their ability to interact with DNA and inhibit crucial enzymes such as topoisomerases . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . Furthermore, structurally similar benzothiazole compounds have been utilized in the development of potent and selective inhibitors for targets like Sirtuin 2 (Sirt2), an enzyme implicated in cancer and neurodegenerative diseases, highlighting the value of this chemotype in probe and therapeutic development . This product is provided for research purposes to support these and other exploratory investigations. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYZHMRKUYVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.

    Acetamidation: The benzothiazole derivative is then acetamidated using acetic anhydride and a base such as pyridine.

    Coupling with 4-(tert-butyl)benzoyl Chloride: The final step involves coupling the acetamidobenzo[d]thiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide or benzamide derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The acetamide and tert-butyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Acetamido vs. Amino Groups

  • N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): The 6-amino substituent in ABTB increases reactivity and metabolic susceptibility compared to the acetamido group in the target compound. The acetamido group improves stability by reducing nucleophilicity and may enhance bioavailability through modulated solubility .
  • N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide: A nitro group at the 6-position (intermediate in ABTB synthesis) introduces strong electron-withdrawing effects, contrasting with the electron-donating acetamido group.

Methoxy and Trifluoromethyl Substitutions

  • 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide :
    Dual methoxy groups increase hydrophilicity and electron density, contrasting with the hydrophobic tert-butyl and moderately polar acetamido groups in the target compound. This structural divergence may influence solubility and target affinity .
  • Trifluoromethyl-Substituted Analogs (e.g., Compound 28) :
    Trifluoromethyl groups (e.g., in 6-(trifluoromethyl)benzo[d]thiazol-2-yl derivatives) impart strong electron-withdrawing effects and metabolic resistance, whereas the tert-butyl group in the target compound contributes to steric hindrance and lipophilicity .

Variations in the Benzamide Moiety

tert-Butyl vs. Ethoxy and Morpholinomethyl Groups

  • N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide :
    The ethoxy group offers moderate hydrophobicity and flexibility, contrasting with the rigid, bulky tert-butyl group. This difference may affect membrane permeability and binding pocket compatibility .
  • The tert-butyl group, in contrast, prioritizes lipophilicity and steric effects .

Triazole-Linked Derivatives (e.g., Compound 30)

  • Such structural complexity may influence multitarget binding profiles .

Functional Group Additions and Modifications

  • Carbamothioyl Derivatives (e.g., Compounds 3a–3g) :
    The introduction of a thiourea group (carbamothioyl) enables sulfur-mediated interactions (e.g., van der Waals, hydrogen bonding), which are absent in the target compound’s benzamide structure .
  • Boc-Protected Intermediates (e.g., Compound 1) :
    tert-Butoxycarbonyl (Boc) groups in intermediates serve as temporary protective groups for amines, highlighting synthetic strategies that differ from the permanent tert-butyl substituent in the target compound .

Physical Properties

Compound Name Melting Point (°C) Key Substituents Reference
N-(6-Acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide - 6-Acetamido, 4-tert-butyl
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide - 6-Amino, 4-H
Compound 28 (Trifluoromethyl analog) 210–212 (decomp.) 6-Trifluoromethyl, triazole linkage
N-Methyl-4-(3-trifluoromethyl)phenyl thiazole-2-amine 232 Trifluoromethyl, methylamine

Note: Melting points for the target compound are unavailable in the provided evidence.

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting key data in tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O4S2C_{22}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 496.6 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antitumor Activity
A study evaluated the compound's effectiveness against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays:

CompoundCell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
This compoundA5496.75 ± 0.199.31 ± 0.78
This compoundHCC8275.13 ± 0.977.02 ± 3.25
This compoundNCI-H3580.85 ± 0.051.73 ± 0.01

These results indicate that the compound exhibits promising antitumor activity, particularly in the A549 cell line, where it shows lower IC50 values in both assay formats, suggesting higher potency.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been investigated, demonstrating effectiveness against various bacterial strains.

Antimicrobial Testing Results
The compound was tested against Gram-positive and Gram-negative bacteria using broth microdilution methods:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

(Note: Actual MIC values need to be filled based on experimental data from relevant studies.)

The proposed mechanism of action for this compound involves DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription processes in cancer cells . The presence of the benzothiazole moiety enhances its binding affinity to DNA, leading to effective inhibition of tumor cell proliferation.

Q & A

Q. What are the common synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Amide coupling : Reacting a 6-acetamidobenzo[d]thiazol-2-amine precursor with 4-(tert-butyl)benzoyl chloride under nitrogen, using solvents like DMF or THF. Copper iodide and sodium hydroxide may catalyze the reaction (similar to , compound 29).
  • Purification : Ethyl acetate extraction followed by column chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate the product.
  • Yield Optimization : Reflux conditions (70–80°C, 12–24 hrs) and stoichiometric control improve yields to ~70–80% .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the tert-butyl singlet (~1.3 ppm, 9H), acetamido NH (~10 ppm), and aromatic protons (6.5–8.0 ppm). Discrepancies in splitting patterns may indicate rotamers (common in benzamide derivatives) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity >95%. For example, compound 31 in achieved 99% purity via HPLC .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm .

Q. What are the typical impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer :
  • Unreacted starting materials : Detected via TLC (Rf comparison) and removed by iterative washing (e.g., 10% NaHCO3 for acidic impurities) .
  • Byproducts from side reactions : E.g., over-alkylation or hydrolysis. These are minimized by controlling reaction pH and temperature. LC-MS helps identify such impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. highlights DMF’s role in cyclization reactions .
  • Catalyst Screening : Copper(I) iodide (0.1–1 eq) accelerates amide coupling, as seen in . Alternative catalysts like HATU may reduce reaction time .
  • Temperature Gradients : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., acyl chloride addition) .

Q. How do researchers resolve conflicting NMR data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons. For example, used NOESY to confirm hydrogen bonding in a benzamide crystal .
  • Variable Temperature NMR : Heating to 60°C can coalesce split signals caused by rotational isomerism .
  • X-ray Crystallography : Definitive structural assignment, as demonstrated in for a related thiazole-benzamide derivative .

Q. What strategies link structural modifications to biological activity in this compound?

  • Methodological Answer :
  • SAR Studies : Systematic variation of substituents (e.g., tert-butyl to isopropyl) followed by enzyme inhibition assays. highlights the tert-butyl group’s role in enhancing lipophilicity and target binding .
  • Molecular Docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., kinases or GPCRs). used docking to explain sulfonamide derivatives’ activity .
  • Pharmacophore Modeling : Identifies critical moieties (e.g., acetamido-thiazole) for activity, guiding further modifications .

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